molecular formula C8H7ClO2 B161614 3-Chlorophenylacetic acid CAS No. 1878-65-5

3-Chlorophenylacetic acid

Cat. No.: B161614
CAS No.: 1878-65-5
M. Wt: 170.59 g/mol
InChI Key: WFPMUFXQDKMVCO-UHFFFAOYSA-N
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Description

3-Chlorophenylacetic acid is an organic compound with the molecular formula C8H7ClO2. It is a derivative of phenylacetic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenylacetic acid can be synthesized through several methods. One common method involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the third position of the benzene ring .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of phenylacetic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is conducted under reflux conditions, and the product is purified through crystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols or aldehydes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.

Major Products Formed:

Scientific Research Applications

3-Chlorophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: this compound is used in the development of drugs for treating conditions like inflammation and bacterial infections.

    Industry: It is employed in the production of herbicides, fungicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chlorophenylacetic acid depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this compound. For example, it may inhibit specific enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

  • 2-Chlorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • 3-Bromophenylacetic acid
  • 3-Methylphenylacetic acid

Comparison: 3-Chlorophenylacetic acid is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chlorophenylacetic acid and 4-Chlorophenylacetic acid, the meta position of the chlorine atom in this compound results in different steric and electronic effects, affecting its chemical behavior and applications .

Properties

IUPAC Name

2-(3-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPMUFXQDKMVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5075151
Record name 3-Chlorophenylacetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1878-65-5
Record name (3-Chlorophenyl)acetic acid
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Record name 3-Chlorophenylacetic acid
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Record name 3-CHLOROPHENYLACETIC ACID
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Record name 3-Chlorophenylacetic acid
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Record name m-chlorophenylacetic acid
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Record name 3-CHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the origin of 3-Chlorophenylacetic acid in municipal wastewater?

A1: Research suggests that this compound can be formed through biogenic chlorination processes within municipal wastewater treatment plants. [] One study identified a potential correlation between the presence of this compound and industrial discharge from a slaughterhouse. []

Q2: Is this compound related to any known pharmaceuticals?

A2: Yes, this compound shares structural similarities with Alclofenac (4-allyloxy-3-chlorophenylacetic acid), a once-investigated anti-inflammatory drug. [, , , , , , ] Researchers explored the synthesis and pharmacological activity of various peptide and amino acid derivatives of Alclofenac. []

Q3: What were the primary findings from research on Alclofenac?

A3: Studies indicated that Alclofenac possessed analgesic, antipyretic, and anti-inflammatory properties. [, , , , , , ] Animal studies suggested Alclofenac might induce less gastrointestinal bleeding compared to aspirin. [] Clinical trials compared Alclofenac to phenylbutazone and aspirin in treating rheumatoid arthritis and osteoarthritis. [, , , , ] Researchers also investigated the absorption, metabolism, and excretion profile of Alclofenac in various species. [, ]

Q4: Were any specific Alclofenac derivatives found to be particularly promising?

A4: Yes, Alclofenac-(DL)-alanine methyl ester and Alclofenac-(DL)-alanyl-(DL)-alanine methyl ester demonstrated an ability to inhibit histamine release from rat peritoneal mast cells in vitro. [] Additionally, Alclofenac-glycine and its hydrogenated form, 3-chloro-4-n-propoxyphenylacetyl-glycine, showed comparable anti-inflammatory activity to Alclofenac in vivo. []

Q5: What analytical techniques were employed to study Alclofenac and its metabolites?

A5: Gas chromatography was utilized to determine the levels of Alclofenac and its metabolites in various biological samples. []

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